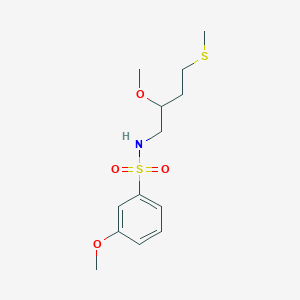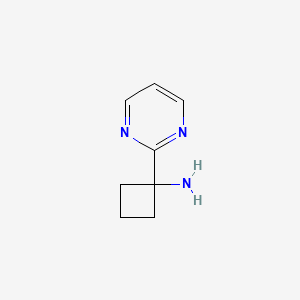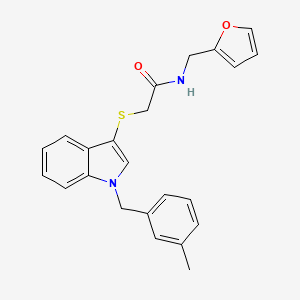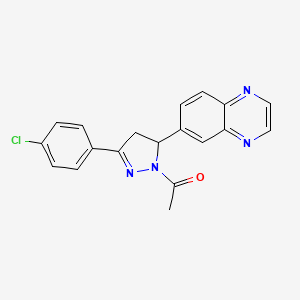
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of thioamide that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) focused on a neurokinin-1 receptor antagonist with potential implications in treating emesis and depression. Although the specific compound is not directly mentioned, the research contributes to understanding the broader category of neurokinin-1 receptor antagonists, which could include variants like the compound you're interested in (Harrison et al., 2001).
Antimicrobial Properties
Baranovskyi et al. (2018) conducted a study on arylsubstituted halogen(thiocyanato)amides, which included the synthesis and testing of their antibacterial and antifungal properties. This research is relevant as it explores the antimicrobial potential of compounds structurally similar to the one (Baranovskyi et al., 2018).
Azole Derivatives and Antibacterial Activity
Tumosienė et al. (2012) synthesized various azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and evaluated their antibacterial activity. The study's relevance lies in exploring the antibacterial properties of azole derivatives, which may share chemical similarities with the compound (Tumosienė et al., 2012).
Pharmacologically Active Benzo[b]thiophen Derivatives
Research by Chapman et al. (1971) on benzo[b]thiophen derivatives, including their pharmacological study, provides insights into the therapeutic potential of such compounds. This could indirectly inform the applications of the compound of interest, given the structural similarities (Chapman et al., 1971).
Thiocyanate Transfer Reagents
Palsuledesai et al. (2009) explored the use of acyl-isothiocyanates as efficient thiocyanate transfer reagents. This study is relevant for understanding the chemical behavior and potential applications of thiocyanate-related compounds, which could include the compound you are interested in (Palsuledesai et al., 2009).
Synthesis and Biological Evaluation of Aminothiazoles
Thabet et al. (2011) conducted a study on the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and other derivatives, assessing their potential as anti-inflammatory agents. This research provides insights into the therapeutic applications of thiazole compounds, potentially applicable to the compound (Thabet et al., 2011).
properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-3-14-7-4-5-10-17(14)23-19(24)13(2)26-20-22-12-18(25-20)15-8-6-9-16(21)11-15/h4-13H,3H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCLECZWXZOAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)


![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)
![3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B2702352.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)
![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2702358.png)
![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2702361.png)
![5-Azaspiro[3.4]octane-5-carboxamide](/img/structure/B2702364.png)
